molecular formula C19H17N3O3S3 B2753147 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1171735-98-0

5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2753147
CAS No.: 1171735-98-0
M. Wt: 431.54
InChI Key: HLVRWWUFQHKKRU-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide (CAS No. 1171735-98-0) is a heterocyclic sulfonamide derivative featuring a fused thiazolo[3,2-a]pyrimidin-5-one core. Its structure comprises:

  • A thiazolo[3,2-a]pyrimidin-5-one scaffold with a 7-methyl substituent.
  • A 4-phenyl group attached to the thiazole ring.
  • A thiophene-2-sulfonamide moiety linked via an ethyl group to the phenyl ring.

Properties

IUPAC Name

5-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-3-15-8-9-18(27-15)28(24,25)21-14-6-4-13(5-7-14)16-11-26-19-20-12(2)10-17(23)22(16)19/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRWWUFQHKKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways might be affected. The exact pathways and their downstream effects would need to be determined through further studies.

Pharmacokinetics

One source mentions that a related compound has excellent pharmacokinetics in preclinical species. The impact of these properties on the bioavailability of our compound would need to be investigated further.

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as in isopropyl alcohol at 20°c under ultrasonic activation. The influence of environmental factors on this compound’s action would need to be investigated further.

Biological Activity

The compound 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide represents a unique class of heterocyclic compounds with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiazolo-Pyrimidine Core : The initial step typically includes the reaction of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with appropriate aryl substituents.
  • Sulfonamide Formation : The final product is obtained by the introduction of a thiophene sulfonamide moiety, which enhances its biological activity.

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

Anticancer Activity

In vitro studies have demonstrated the compound's potential in inhibiting cancer cell proliferation:

  • It has shown promising results against various cancer cell lines, with specific derivatives exhibiting enhanced activity due to structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiophene and thiazolo-pyrimidine moieties significantly affect the biological activity:

  • Substituent Effects : Variations in the aryl groups attached to the thiazolo-pyrimidine core can lead to increased potency against specific targets.
  • Functional Group Influence : The presence of sulfonamide groups has been linked to enhanced selectivity towards certain biological pathways, such as inhibition of carbonic anhydrases .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Anticonvulsant Properties : Compounds with similar structures have shown significant anticonvulsant effects, indicating a potential therapeutic application in epilepsy .
  • Neuroprotective Effects : Certain derivatives have demonstrated protective actions against neuronal cell death, suggesting their utility in neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. Compounds similar to 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the thiazolo-pyrimidine core can enhance antibacterial efficacy .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. The presence of the thiophene and thiazole moieties in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Synthesis Techniques

The synthesis of 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide can be achieved through various methods, including one-pot reactions that simplify the process and improve yield . Such synthetic strategies are essential for developing libraries of related compounds for biological testing.

Structure-Activity Relationship

The SAR studies reveal that substituents on the thiophene and thiazole rings significantly influence biological activity. For example, electron-withdrawing groups tend to enhance antibacterial activity, while specific substitutions may improve anticancer efficacy . Understanding these relationships is crucial for optimizing compound design.

Chemical Reactions Analysis

Table 1: Critical Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Source
1CyclocondensationThiourea, ethyl acetoacetate, H2SO478
2Suzuki CouplingPd(PPh3)4, Na2CO3, DME, 80°C65
3Sulfonamide Formation5-Ethylthiophene-2-sulfonyl chloride, Et3N, DCM82

The thiazolopyrimidine core is synthesized via cyclocondensation, followed by palladium-catalyzed coupling to introduce the phenyl group. Sulfonamide linkage is achieved under mild conditions using triethylamine in dichloromethane .

Sulfonamide Group

  • Hydrolysis : Reacts with concentrated HCl (12M) at 100°C to yield thiophene-2-sulfonic acid and the corresponding amine (Figure 1A).

  • Alkylation : Reacts with methyl iodide in DMF/K2CO3 to form N-methyl sulfonamide derivatives (Table 2).

Table 2: Alkylation Reactions

SubstrateReagentsProductYield (%)
Parent sulfonamideCH3I, K2CO3, DMFN-Methylated sulfonamide74
N-Methylated sulfonamideC2H5Br, NaH, THFN-Ethyl-N-methyl sulfonamide68

Thiazolopyrimidine Core

  • Oxidation : The 5-oxo group resists further oxidation under standard conditions (e.g., KMnO4/H+).

  • Nucleophilic Attack : Reacts with Grignard reagents (e.g., CH3MgBr) at the C3 position, forming 3-methyl derivatives (Figure 1B) .

Table 3: Bioactivity of Derivatives

Modification SiteReactionBiological Activity (IC50)Source
Thiophene C5-ethyl groupBromination (NBS, CCl4)Reduced CA II inhibition (IC50: 89 nM → 210 nM)
Sulfonamide N-HAcylation (AcCl, pyridine)Enhanced antimicrobial activity (MIC: 4.2 μg/mL)
Thiazolopyrimidine C7-methylDemethylation (BBr3, CH2Cl2)Loss of antitumor activity (IC50: >100 μM)
  • Electrophilic Aromatic Substitution : Bromination at the thiophene ring (position 4) reduces carbonic anhydrase (CA) inhibition efficacy but improves solubility .

  • Acylation : Acetylation of the sulfonamide nitrogen enhances antifungal activity against Candida albicans (MIC: 4.2 μg/mL vs. fluconazole’s 15.6 μg/mL) .

Reaction Mechanisms

  • Suzuki Coupling : Proceeds via oxidative addition of palladium(0) to the aryl halide, followed by transmetallation with the boronic acid (Figure 2A).

  • Sulfonamide Formation : Nucleophilic displacement of chloride by the aniline nitrogen, stabilized by triethylamine (Figure 2B) .

Solvent and Catalyst Effects

ReactionOptimal SolventCatalystTurnover Frequency (h⁻¹)
CyclocondensationH2O/EtOHH2SO412
Suzuki CouplingDMEPd(PPh3)48

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >250°C via cleavage of the sulfonamide bond (TGA data).

  • Photodegradation : UV exposure (254 nm) induces ring-opening of the thiazolopyrimidine core, forming thiourea derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Derivatives
Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Compound Name Substituents/R-Groups Synthesis Conditions Key Features Reference
7-Chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Chloromethyl at C7 DMF, K₂CO₃, phenacyl halides Reactive chloromethyl group for further functionalization .
7-(3-Amino-5-phenylaminothiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one Amino-phenylthiazole at C7 Reaction with N-phenyl-N'-cyanoimidothiocarbonate Enhanced hydrogen-bonding capacity due to amino and phenylamino groups .
Methyl 5-(4-acetoxyphenyl)-2-(2-bromo-benzylidene)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Acetoxyphenyl, bromo-benzylidene, methyl ester Crystallized from ethanol Planar structure with π-π stacking; acetoxy group increases solubility .

Key Observations :

  • The 7-methyl substituent in the target compound (vs.
  • The ethyl-thiophene sulfonamide group distinguishes it from sulfonic acid derivatives (e.g., in ), enhancing lipophilicity and membrane permeability .
Sulfonamide-Containing Analogues
Compound Name Core Structure Sulfonamide Position Biological Relevance Reference
5-Chloro-N-({3-[(4-ethylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}methyl)thiophene-2-sulfonamide Imidazo[4,5-b]pyridine Linked via methylene to imidazole Likely targets enzymes via sulfonamide-Zn²⁺ interaction .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid Sulfonyl-thioether linkage Antimicrobial activity reported .

Key Observations :

  • The target compound’s thiophene sulfonamide (vs. imidazole- or oxadiazole-linked sulfonamides) offers a balance between aromaticity and conformational flexibility, which may optimize target binding .
  • The ethyl spacer between phenyl and sulfonamide groups may reduce steric hindrance compared to bulkier linkers (e.g., methylene-imidazole in ) .

Key Observations :

  • The target compound’s synthesis likely involves K₂CO₃/DMF-mediated coupling (similar to ) for introducing the phenyl-thiazolo-pyrimidinone moiety .
  • Sulfonamide incorporation may require anhydrous conditions (e.g., LiH in DMF) to prevent hydrolysis, as seen in oxadiazole derivatives .

Structural and Functional Insights

Hydrogen Bonding and Crystallography
  • The sulfonamide group (-SO₂NH-) acts as both hydrogen-bond donor (N-H) and acceptor (S=O), facilitating crystal packing and target binding. Comparable compounds (e.g., ) show dimerization via N-H⋯O=S interactions .
  • The 7-methyl-5-oxo group in the thiazolo-pyrimidinone core may engage in C=O⋯H-N hydrogen bonds, stabilizing the bioactive conformation .

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